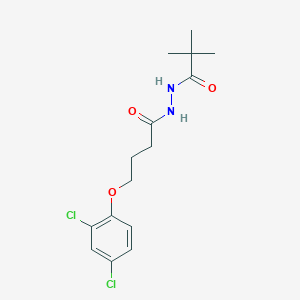![molecular formula C15H15ClFNOS B4943965 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as CFM-2, and it has been synthesized using various methods.
Mécanisme D'action
CFM-2 acts as a positive allosteric modulator of nAChRs. It enhances the activity of nAChRs by increasing the binding of acetylcholine to the receptor. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve motor function in animal models of Parkinson's disease. CFM-2 has no significant effects on blood pressure, heart rate, or body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 is a useful tool for studying the function of nAChRs in the brain. It is highly selective for nAChRs and does not affect other neurotransmitter receptors. However, CFM-2 has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies.
Orientations Futures
There are several future directions for research on CFM-2. One direction is to develop more potent and selective positive allosteric modulators of nAChRs. Another direction is to study the effects of CFM-2 on other neurotransmitter systems and their potential therapeutic applications. Finally, the development of new delivery methods for CFM-2 may improve its pharmacokinetic properties and increase its potential for clinical use.
Méthodes De Synthèse
CFM-2 can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of CFM-2, which can be purified using column chromatography.
Applications De Recherche Scientifique
CFM-2 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, CFM-2 has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. CFM-2 has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNOS/c1-9-4-6-18(7-5-9)15(19)14-13(16)11-3-2-10(17)8-12(11)20-14/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYXZEVEJAPMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)





![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)

![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)